REACTION_SMILES
|
[C:15](=[O:16])([O-:17])[O-:18].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:29][CH2:30][O:31][C:32]([CH3:33])=[O:34].[K+:19].[K+:20].[N:21]#[C:22][Br:23].[NH2:1][CH:2]([CH2:3][OH:4])[CH2:5][N:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH2:13][CH3:14]>>[N:1]1=[C:22]([NH2:21])[O:4][CH2:3][CH:2]1[CH2:5][N:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH2:13][CH3:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC(N)CO)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC1COC(N)=N1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:15](=[O:16])([O-:17])[O-:18].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:29][CH2:30][O:31][C:32]([CH3:33])=[O:34].[K+:19].[K+:20].[N:21]#[C:22][Br:23].[NH2:1][CH:2]([CH2:3][OH:4])[CH2:5][N:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH2:13][CH3:14]>>[N:1]1=[C:22]([NH2:21])[O:4][CH2:3][CH:2]1[CH2:5][N:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH2:13][CH3:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC(N)CO)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC1COC(N)=N1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:15](=[O:16])([O-:17])[O-:18].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:29][CH2:30][O:31][C:32]([CH3:33])=[O:34].[K+:19].[K+:20].[N:21]#[C:22][Br:23].[NH2:1][CH:2]([CH2:3][OH:4])[CH2:5][N:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH2:13][CH3:14]>>[N:1]1=[C:22]([NH2:21])[O:4][CH2:3][CH:2]1[CH2:5][N:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH2:13][CH3:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC(N)CO)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC1COC(N)=N1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |